Rizatriptan N10-Oxide-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

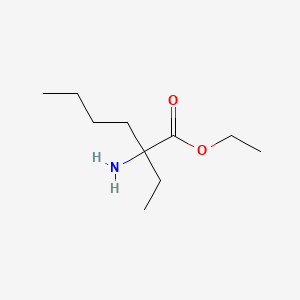

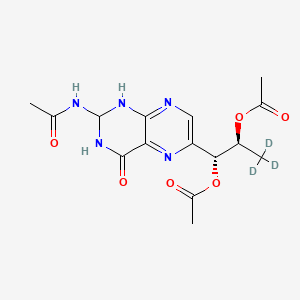

Rizatriptan N10-Oxide-d6 is the labelled analogue of Rizatriptan N10-Oxide, which is a metabolite of Rizatriptan . Rizatriptan is used to treat acute migraine headaches with or without aura . It works in the brain to relieve the pain from migraine headaches .

Synthesis Analysis

The synthesis of 5-HT1 agonist rizatriptan involves the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction . The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound .

Molecular Structure Analysis

The molecular formula of Rizatriptan N10-Oxide-d6 is C15H13D6N5O . The SMILES representation is O=N([2H])[2H])(C([2H])([2H])[2H])CCC1=CNC2=CC=C(CN3C=NC=N3)C=C12 .

Chemical Reactions Analysis

The construction of the indole ring was carried out on 3-methyl-4-nitrobenzoic acid methyl ester. The indole intermediate obtained was then treated with Oxalyl chloride to get an oxoacetyl indole carboxylate intermediate. The Intermediate obtained was then further converted to rizatriptan .

Physical And Chemical Properties Analysis

The molecular weight of Rizatriptan N10-Oxide-d6 is 291.38 . The InChI representation is InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3/i1D3 .

Wissenschaftliche Forschungsanwendungen

Bioequivalence Study

Rizatriptan N10-Oxide-d6 has been used in bioequivalence studies . In one study, the bioequivalence and tolerability of two different oral formulations of rizatriptan were assessed . The study was carried out in 40 healthy volunteers according to an open label, randomized, two-period, two-sequence, crossover, single dose, and fasting conditions design . The test and reference formulations were administered in two treatment days, separated by a washout period of seven days .

Synthesis of Rizatriptan

Rizatriptan N10-Oxide-d6 is used in the synthesis of Rizatriptan . The synthesis of 5-HT1 agonist rizatriptan was achieved via the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction . The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound .

Quantitative Estimation in Human Plasma

Rizatriptan N10-Oxide-d6 has been used as an internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) for the quantitative estimation of rizatriptan in human plasma .

Wirkmechanismus

Target of Action

Rizatriptan N10-Oxide-d6 primarily targets the 5-HT 1B and 5-HT 1D receptors on intracranial blood vessels and sensory nerves of the trigeminal system . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of various biological and neurological processes.

Mode of Action

Rizatriptan N10-Oxide-d6 acts as a selective agonist for the 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it causes vasoconstriction of intracranial extracerebral blood vessels . This interaction is thought to occur primarily via 5-HT 1B receptors . Additionally, Rizatriptan N10-Oxide-d6 inhibits nociceptive neurotransmission in trigeminal pain pathways .

Biochemical Pathways

The primary biochemical pathway affected by Rizatriptan N10-Oxide-d6 is the serotonergic pathway . By acting on the 5-HT 1B and 5-HT 1D receptors, it influences the serotonin levels in the brain, leading to vasoconstriction and inhibition of nociceptive neurotransmission .

Pharmacokinetics

N-monodesmethyl-rizatriptan is a minor metabolite with a pharmacological activity comparable to the parent compound’s . The absorption of Rizatriptan N10-Oxide-d6 is approximately 90%, but it experiences a moderate first-pass effect, resulting in a bioavailability estimate of 47% .

Result of Action

The action of Rizatriptan N10-Oxide-d6 results in the relief of migraine-associated symptoms . It achieves this by reducing the swelling of blood vessels surrounding the brain, which results in the headache pain of a migraine attack .

Action Environment

The action, efficacy, and stability of Rizatriptan N10-Oxide-d6 can be influenced by various environmental factors. For instance, factors such as the patient’s renal and hepatic function can affect the drug’s metabolism and excretion . Furthermore, the drug’s absorption and bioavailability can be influenced by the patient’s age, gender, and race .

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Rizatriptan N10-Oxide-d6 can be achieved through the oxidation of Rizatriptan-d6 with a suitable oxidizing agent.", "Starting Materials": [ "Rizatriptan-d6", "Oxidizing agent" ], "Reaction": [ "To a solution of Rizatriptan-d6 in a suitable solvent, add the oxidizing agent slowly under stirring at a temperature of -5 to 5°C.", "Maintain the temperature and stirring for a suitable time until the reaction is complete.", "Quench the reaction by adding a suitable quenching agent.", "Extract the product with a suitable solvent.", "Dry the organic layer over a suitable drying agent.", "Concentrate the solution under reduced pressure.", "Purify the product by a suitable method such as column chromatography or recrystallization." ] } | |

CAS-Nummer |

1261392-57-7 |

Produktname |

Rizatriptan N10-Oxide-d6 |

Molekularformel |

C15H19N5O |

Molekulargewicht |

291.388 |

IUPAC-Name |

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |

InChI |

InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3/i1D3,2D3 |

InChI-Schlüssel |

DQTBNOJGXNZYDG-WFGJKAKNSA-N |

SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] |

Synonyme |

N,N-(Dimethyl-d6)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-Oxide; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)